Cas no 912761-82-1 (3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine)
3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
- 3-Iodo-2-(2,2,2-Trifluoro-Ethoxy)-Pyridine
- MFCD07781168
- SB39856
- C7H5F3INO
- SCHEMBL16334635
- FT-0757637
- A1-42512
- 912761-82-1
- DTXSID70654796
- CS-0319127
- AKOS015854003
-
- MDL: MFCD07781168
- Inchi: 1S/C7H5F3INO/c8-7(9,10)4-13-6-5(11)2-1-3-12-6/h1-3H,4H2
- InChI Key: GUUWZDBHSBLCBA-UHFFFAOYSA-N
- SMILES: IC1=CC=CN=C1OCC(F)(F)F
Computed Properties
- Exact Mass: 302.93700
- Monoisotopic Mass: 302.93680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- Color/Form: liquid
- Density: 1.874
- Boiling Point: 239°C at 760 mmHg
- Flash Point: 98.4°C
- Refractive Index: 1.518
- PSA: 22.12000
- LogP: 2.62730
- Sensitiveness: Light Sensitive
3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I14443-1g |
3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine |
912761-82-1 | 1g |
2619CNY | 2021-05-08 | ||
| Chemenu | CM174491-5g |
3-Iodo-2-(2,2,2-trifluoro-ethoxy)-pyridine |
912761-82-1 | 95% | 5g |
$352 | 2021-08-05 | |
| Chemenu | CM174491-10g |
3-Iodo-2-(2,2,2-trifluoro-ethoxy)-pyridine |
912761-82-1 | 95% | 10g |
$529 | 2021-08-05 | |
| Chemenu | CM174491-25g |
3-Iodo-2-(2,2,2-trifluoro-ethoxy)-pyridine |
912761-82-1 | 95% | 25g |
$866 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I14443-1g |
3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine |
912761-82-1 | 1g |
2619.0CNY | 2021-07-13 | ||
| TRC | I738165-10mg |
3-Iodo-2-(2,2,2-Trifluoroethoxy)Pyridine |
912761-82-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I738165-50mg |
3-Iodo-2-(2,2,2-Trifluoroethoxy)Pyridine |
912761-82-1 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I738165-100mg |
3-Iodo-2-(2,2,2-Trifluoroethoxy)Pyridine |
912761-82-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
| Chemenu | CM174491-5g |
3-Iodo-2-(2,2,2-trifluoro-ethoxy)-pyridine |
912761-82-1 | 95% | 5g |
$352 | 2024-07-20 | |
| Chemenu | CM174491-10g |
3-Iodo-2-(2,2,2-trifluoro-ethoxy)-pyridine |
912761-82-1 | 95% | 10g |
$529 | 2024-07-20 |
3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine Suppliers
3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
Introduction to 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine (CAS No. 912761-82-1)
3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine, identified by its CAS number 912761-82-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The presence of both an iodine substituent and a 2,2,2-trifluoroethoxy group makes this molecule a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
The iodo functionality at the 3-position of the pyridine ring provides a reactive handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the synthesis of biaryl compounds that often exhibit enhanced pharmacological properties. Additionally, the 2,2,2-trifluoroethoxy group introduces fluorine atoms into the molecule, which are known to modulate metabolic stability, lipophilicity, and binding affinity to biological targets. This feature has made fluorinated pyridines a cornerstone in modern drug design.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various diseases, including cancer and neurodegenerative disorders. 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine has emerged as a key building block in the synthesis of kinase inhibitors and other enzyme-targeted therapeutics. For instance, studies have demonstrated its utility in constructing novel tyrosine kinase inhibitors (TKIs), which are critical in treating cancers by inhibiting aberrant signaling pathways. The incorporation of fluorine into these inhibitors has been shown to improve their binding affinity and selectivity against target enzymes.
Moreover, the trifluoroethoxy group has been implicated in enhancing the bioavailability of drug candidates by increasing their lipophilicity while maintaining metabolic stability. This balance is crucial for achieving effective drug delivery and therapeutic efficacy. Recent publications have highlighted the use of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine in designing antiviral agents as well. The structural motif present in this compound has been leveraged to develop inhibitors targeting viral proteases and polymerases, contributing to the fight against emerging infectious diseases.
The synthesis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps often include halogenation at the 3-position followed by etherification with trifluoroethanol under acidic or basic conditions. Advanced synthetic methodologies have also explored catalytic approaches to achieve these transformations with higher efficiency and reduced environmental impact. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
From a computational chemistry perspective, the electronic properties of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine have been extensively studied to understand its reactivity and interaction with biological targets. Molecular modeling techniques have revealed that the presence of both iodine and fluorine substituents modulates the electron density distribution across the pyridine ring, influencing its binding mode to proteins and enzymes. Such insights are invaluable for rational drug design and optimizing lead compounds for clinical development.
The pharmaceutical industry continues to explore novel applications for 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine, particularly in the realm of targeted therapy and personalized medicine. Its role as a precursor for bioactive molecules underscores its importance in modern medicinal chemistry. As research progresses, it is anticipated that this compound will find even broader utility in addressing unmet medical needs across various therapeutic areas.
In conclusion,3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine (CAS No. 912761-82-1) represents a significant advancement in synthetic organic chemistry and pharmaceutical research. Its unique structural features make it an indispensable tool for chemists and biologists striving to develop innovative treatments for human diseases. The continued exploration of its applications will undoubtedly contribute to groundbreaking discoveries in drug development and molecular medicine.
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